molecular formula C21H19ClN2O6 B2887949 5-(2-chloro-4-nitrophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide CAS No. 618397-09-4

5-(2-chloro-4-nitrophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide

Cat. No. B2887949
CAS RN: 618397-09-4
M. Wt: 430.84
InChI Key: SGVBDHYNRWMRHS-UHFFFAOYSA-N
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Description

5-(2-chloro-4-nitrophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as AG-1478, a selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase.

Scientific Research Applications

Antimicrobial and Antioxidant Activity

Research has shown that compounds similar to 5-(2-chloro-4-nitrophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide exhibit antimicrobial and antioxidant activities. For instance, a study by Devi et al. (2010) focused on synthesizing and investigating the antimicrobial and antioxidant activity of related furan-carboxamide derivatives. Their results indicate potential applications in combating microbial infections and oxidative stress-related diseases (Devi, Ramaiah, Roopa, & Vaidya, 2010).

Inhibitors of Lethal H5N1 Influenza A Viruses

A study by Yongshi et al. (2017) reported the synthesis and biological characterization of a novel series of furan-carboxamide derivatives as potent inhibitors of the influenza A H5N1 virus. They found that specific furan-carboxamide derivatives, including those with dimethyl-substituted heterocyclic moieties, exhibited significant anti-influenza activity (Yongshi, Zheng, Cao, Li, Li, Zhou, Liu, Wu, & Dong, 2017).

Anti-Bacterial Activities

Siddiqa et al. (2022) synthesized N-(4-bromophenyl)furan-2-carboxamide analogs and investigated their in vitro anti-bacterial activities against drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. This research highlights the potential use of furan-carboxamide derivatives in treating bacterial infections resistant to conventional drugs (Siddiqa, Zubair, Bilal, Rasool, Qamar, Khalid, Ahmad, Imran, Mahmood, & Ashraf, 2022).

Antiprotozoal Activity

Das and Boykin (1977) explored the synthesis and antiprotozoal activity of various furan derivatives, indicating that these compounds may have applications in treating protozoal infections. Their study provides insights into the potential therapeutic use of furan-carboxamide derivatives against diseases caused by protozoal pathogens (Das & Boykin, 1977).

Antiinflammatory and Antibacterial Agents

Ravula et al. (2016) conducted a study on novel pyrazoline derivatives containing the furan ring, including compounds with antiinflammatory and antibacterial properties. Their findings suggest that furan-carboxamide derivatives could be effective in reducing inflammation and combating bacterial infections (Ravula, Babu, Manich, Rika, Chary, & Ra, 2016).

properties

IUPAC Name

5-(2-chloro-4-nitrophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O6/c1-28-18-6-3-13(11-20(18)29-2)9-10-23-21(25)19-8-7-17(30-19)15-5-4-14(24(26)27)12-16(15)22/h3-8,11-12H,9-10H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVBDHYNRWMRHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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